![molecular formula C30H35NO2 B010029 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine CAS No. 107752-02-3](/img/structure/B10029.png)
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine, also known as MPTP, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPTP is a complex organic molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Wirkmechanismus
The mechanism of action of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is complex and not fully understood. It is believed that 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine acts as a neurotoxin, specifically targeting dopaminergic neurons in the brain. This leads to a depletion of dopamine levels, which is a hallmark of Parkinson's disease. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has also been shown to have an effect on other neurotransmitters, such as serotonin and norepinephrine.
Biochemische Und Physiologische Effekte
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has a variety of biochemical and physiological effects, which make it a valuable tool for scientific research. In addition to its effect on dopamine levels, 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has been shown to alter the expression of genes involved in inflammation and oxidative stress. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has also been shown to affect mitochondrial function, which is important for cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, making it a reliable tool for researchers. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is also relatively easy to synthesize, which allows for large-scale production. However, there are also limitations to using 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine in lab experiments. It is a potent neurotoxin that can be dangerous if not handled properly. Additionally, the effects of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine on animal models may not fully reflect the effects in humans, which can limit its usefulness in drug development.
Zukünftige Richtungen
There are several future directions for research on 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine. One area of focus is on developing new treatments for Parkinson's disease and other neurological disorders. Researchers are also studying the mechanisms of action of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine in order to better understand its effects on the brain. Additionally, there is interest in developing new analogs of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine that may have improved therapeutic properties. Overall, 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is a valuable tool for scientific research, and its potential therapeutic applications make it an important area of study for the future.
Synthesemethoden
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine can be synthesized using a variety of methods, but the most common approach is through a multi-step synthesis process. The starting materials for 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine synthesis are typically commercially available, and the reaction conditions can be optimized to obtain high yields of the final product. The synthesis of 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine is a complex process that requires specialized knowledge and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has been used extensively in scientific research for its potential therapeutic applications. One of the most promising areas of research is in the treatment of Parkinson's disease. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has been shown to induce Parkinson's-like symptoms in animal models, making it a valuable tool for studying the disease and developing new treatments. 1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine has also been studied for its potential use in treating other neurological disorders, such as Alzheimer's disease and schizophrenia.
Eigenschaften
CAS-Nummer |
107752-02-3 |
|---|---|
Produktname |
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine |
Molekularformel |
C30H35NO2 |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C30H35NO2/c1-32-27-16-17-29-25(22-27)10-7-11-28(23-8-3-2-4-9-23)30(29)24-12-14-26(15-13-24)33-21-20-31-18-5-6-19-31/h2-4,8-9,12-17,22,28,30H,5-7,10-11,18-21H2,1H3 |
InChI-Schlüssel |
MYYLUVFDSKPOET-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(C(CCC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(C(CCC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5 |
Synonyme |
1-(4-pyrrolidinoethoxyphenyl)-2-phenyl-7-methoxybenzosuberan compound 80-290 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



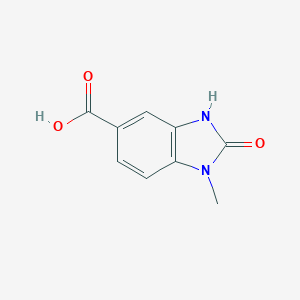
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
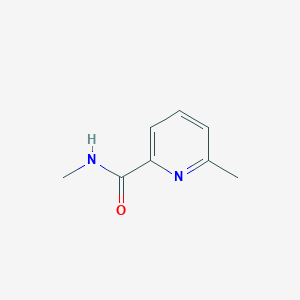
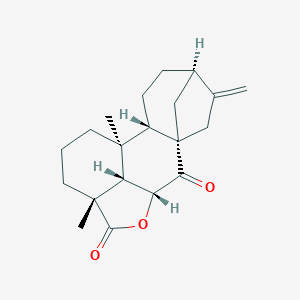
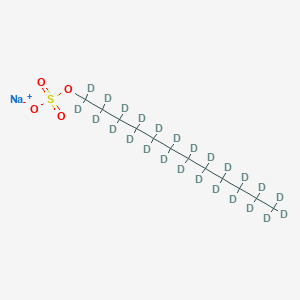
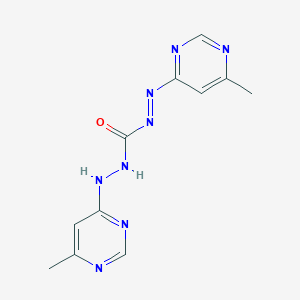
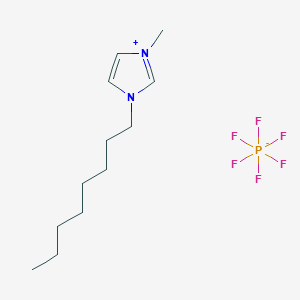
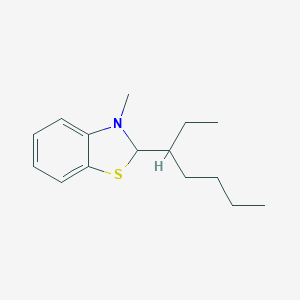
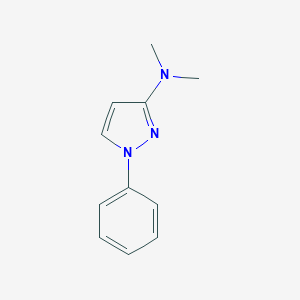
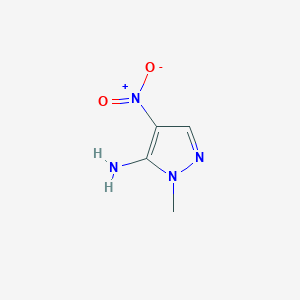
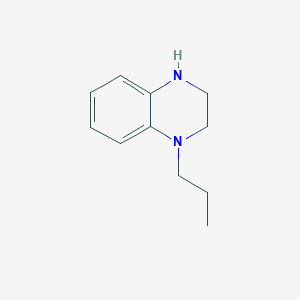
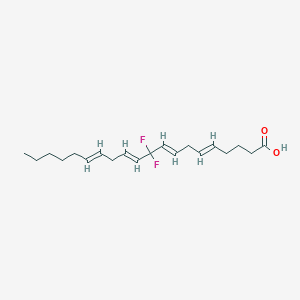
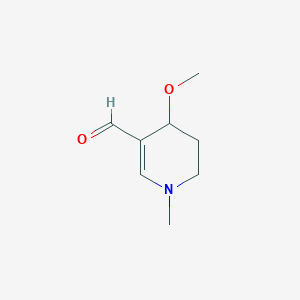
![Trimethyl-[[2,3,4,5,6-pentakis(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B9974.png)